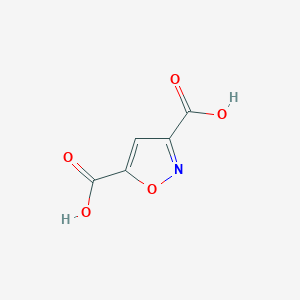

1,2-Oxazole-3,5-dicarboxylic acid

CAS No.: 89379-30-6

Cat. No.: VC16017377

Molecular Formula: C5H3NO5

Molecular Weight: 157.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89379-30-6 |

|---|---|

| Molecular Formula | C5H3NO5 |

| Molecular Weight | 157.08 g/mol |

| IUPAC Name | 1,2-oxazole-3,5-dicarboxylic acid |

| Standard InChI | InChI=1S/C5H3NO5/c7-4(8)2-1-3(5(9)10)11-6-2/h1H,(H,7,8)(H,9,10) |

| Standard InChI Key | OSKMGGSWKBKSMF-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(ON=C1C(=O)O)C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The 1,2-oxazole core consists of an oxygen atom at position 1 and a nitrogen atom at position 2, forming a planar aromatic heterocycle. The two carboxylic acid groups at positions 3 and 5 introduce strong hydrogen-bonding capacity and polarity. X-ray diffraction studies of analogous compounds, such as 5-methyl-1,2-oxazole-3-carboxylic acid, reveal near-planar arrangements of non-hydrogen atoms, with carboxylic oxygen atoms deviating minimally (≤0.075 Å) from the ring plane . This planarity facilitates π-π stacking interactions, as observed in crystal structures where dimers form via O–H···O hydrogen bonds and centroid distances of 3.234 Å .

Key Physicochemical Parameters

The compound’s properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₅H₃NO₅ | |

| Molecular weight | 157.08 g/mol | |

| LogP (partition coefficient) | -0.04 | |

| Polar surface area | 101 Ų | |

| Hydrogen bond donors | 2 | |

| Hydrogen bond acceptors | 5 | |

| Rotatable bonds | 2 |

The low LogP value indicates high hydrophilicity, while the polar surface area suggests limited membrane permeability, aligning with its role in aqueous-phase reactions .

Synthetic Pathways

Cyclization of β-Enamino Ketoesters

A classical route involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. This method, adapted from Rosa et al., proceeds via intermediates A–C (Scheme 1) :

-

Condensation of β-enamino ketoester (3a) with hydroxylamine forms intermediate A.

-

Elimination of dimethylamine yields intermediate B, which undergoes cyclization to C.

This pathway is regioselective, favoring 3,5-substitution due to electronic and steric factors.

Direct Synthesis from Carboxylic Acids

A recent advancement employs triflylpyridinium reagents to activate carboxylic acids, enabling one-pot oxazole formation. Key steps include :

-

Acylpyridinium salt formation: Reaction of carboxylic acid (1a) with DMAP-Tf generates a reactive intermediate.

-

Nucleophilic attack: Isocyanoacetates or tosylmethyl isocyanide (2a) attack the activated intermediate.

-

Cyclization: Intramolecular dehydration yields 4,5-disubstituted oxazoles (3aa–3sb) with yields up to 94% .

This method is scalable and tolerant of functional groups, including halogens and bulky substituents .

Functional Applications

Bioactive Molecule Synthesis

1,2-Oxazole-3,5-dicarboxylic acid derivatives exhibit inhibitory activity against monoamine oxidase (MAO), a therapeutic target for neurological disorders . The carboxylic acid groups enhance metal coordination, enabling applications in:

-

Transition metal complexes: As multidentate ligands for catalytic or magnetic materials .

-

Prodrug synthesis: Gram-scale production of 5-aminolevulinic acid (5-ALA), an FDA-approved prodrug for photodynamic therapy .

Late-Stage Functionalization

The compound’s reactivity enables modifications of bioactive scaffolds:

-

Estrone derivatives: Incorporation into steroid frameworks for anticancer agent development .

-

Lipoic acid analogs: Synthesis of antioxidants with improved bioavailability .

Stability and Reactivity

Reactivity in Solution

In aqueous media, the compound exists as a zwitterion, with pKa values approximating 2.1 (carboxylic acid) and 4.7 (oxazole nitrogen protonation) . This pH-dependent behavior influences its solubility and metal-binding capacity.

Industrial and Environmental Considerations

Scalability and Cost

The triflylpyridinium-mediated synthesis offers advantages for industrial use:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume